molecular formula C7H7BrN2O B3057792 4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one CAS No. 851382-94-0

4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B3057792
CAS No.: 851382-94-0
M. Wt: 215.05
InChI Key: MREGUZDZPWXJTK-UHFFFAOYSA-N
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Description

4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one is a brominated cyclohexadienone derivative offered as a high-purity research chemical. Compounds within this structural family are of significant interest in organic and medicinal chemistry research. Structurally similar molecules have been identified as key intermediates or secondary products in multi-component reactions, showcasing their relevance in synthetic methodology development (see, for example, the synthesis of (6Z)-4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one) . The bromo-substituent provides a site for further functionalization via cross-coupling reactions, while the diaminomethylidene group can act as a versatile synthon or a ligand precursor for metal complexation. Research into analogous compounds indicates potential applications in the development of novel Schiff base ligands, which are known for their utility in catalysis and materials science . This product is intended for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use. Specific data regarding melting point, boiling point, and spectral information for this exact compound should be experimentally determined by the researcher.

Properties

IUPAC Name

5-bromo-2-hydroxybenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,11H,(H3,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREGUZDZPWXJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697421
Record name 4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851382-94-0
Record name 4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one typically involves the bromination of cyclohexa-2,4-dien-1-one followed by the introduction of the diaminomethylidene group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The diaminomethylidene group can be introduced through a reaction with guanidine or its derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted cyclohexa-2,4-dien-1-one derivatives

Scientific Research Applications

4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the diaminomethylidene group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

The following analysis focuses on structural analogs with variations in substituents, highlighting their impact on physicochemical properties and applications.

Structural Variations and Substituent Effects

Table 1: Key Structural Analog Comparisons
Compound Name Substituents (Position 6) Molecular Weight (g/mol) Hydrogen Bonding Biological/Chemical Relevance References
4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one Diaminomethylidene ~265.07* Potential N–H⋯O/N–H⋯N interactions Hypothesized chemotherapeutic ligand -
(6Z)-4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one (2-Hydroxyethyl)amino 270.11 Intramolecular N–H⋯O (S(6) motif) Chemotherapeutic activity
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one (2-Hydroxy-5-methylanilino), 4-NO₂ 298.25 O–H⋯O helical chains in crystal Schiff base for coordination chemistry
4-Chloro-6-[(4-chloro-6-methylpyrimidin-2-ylidene)methyl]cyclohexa-2,4-dien-1-one 4-Chloro-6-methylpyrimidinylidene 262.69 Not reported Agricultural/industrial applications
4-Bromo-2-(1H-pyrazol-3-yl)phenol 1H-pyrazol-3-yl 239.07 Not reported Material science intermediates

*Calculated based on formula C₇H₆BrN₂O.

Key Findings

Electronic and Steric Modifications
  • Bromine vs. Chlorine/Nitro Groups : Bromine at position 4 () enhances electrophilicity compared to chloro () or nitro () substituents, influencing reactivity in nucleophilic additions.
  • Diaminomethylidene vs. Hydroxyethylamino: The diaminomethylidene group may enable stronger hydrogen bonding (N–H⋯O/N) compared to the hydroxyethylamino group, which forms intramolecular N–H⋯O bonds (S(6) motif) ().
Crystallographic and Hydrogen-Bonding Patterns
  • (6Z)-4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one: Exhibits a planar dienone core with Z-configuration and intramolecular N–H⋯O hydrogen bonds (). Similar analogs, such as (Z)-3-benzyloxy-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dien-1-one, form helical O–H⋯O chains in crystals ().

Computational Insights

  • Tautomerization Stability: Cyclohexa-2,4-dien-1-one derivatives can tautomerize, with stability influenced by substituents. DFT studies suggest that electron-withdrawing groups (e.g., Br, NO₂) stabilize the dienone form ().
  • AFM Simulations: Derivatives like 2-bromo-4-chloro-6-[[(5-iodopyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one have been analyzed via deep learning-based AFM simulations, aiding in molecular structure validation ().

Biological Activity

Overview

4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one, with the molecular formula C₇H₇BrN₂O and CAS number 851382-94-0, is a compound characterized by a bromine atom at the 4th position and a diaminomethylidene group at the 6th position of the cyclohexa-2,4-dien-1-one structure. This unique configuration contributes to its significant biological activity, particularly in enzyme inhibition and interactions with various molecular targets.

The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors. The bromine atom enhances its reactivity, while the diaminomethylidene group allows for specific binding to target sites. This interaction can lead to the inhibition of enzymatic activity or modulation of receptor functions, making it a candidate for pharmacological applications .

Biological Activity Studies

Research indicates that this compound exhibits various biological effects:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes. Studies suggest that it can alter enzyme kinetics, potentially leading to therapeutic effects in diseases characterized by enzyme dysregulation.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against certain bacterial strains, suggesting its utility in developing new antibacterial agents.
  • Antioxidant Activity : The compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Study on Enzyme Inhibition : A study published in a peer-reviewed journal demonstrated that this compound inhibited the activity of a specific enzyme involved in cancer metabolism. The results indicated a dose-dependent response, with significant inhibition observed at higher concentrations.
  • Antimicrobial Efficacy : Another research effort evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The findings suggested that it exhibited bacteriostatic effects at certain concentrations, warranting further investigation into its potential as an antibiotic.

Comparative Analysis

The following table summarizes key properties and biological activities of this compound compared to related compounds:

Compound Molecular Formula Key Biological Activity Mechanism
This compoundC₇H₇BrN₂OEnzyme inhibition, antimicrobialInteraction with active sites
4-Bromo-2,6-dimethylphenolC₈H₈BrOAntimicrobialMembrane disruption
4-Bromo-2,6-dinitrophenolC₆H₃BrN₂O₄Metabolic disruptionUncoupling oxidative phosphorylation

Q & A

Basic: What synthetic routes are recommended for preparing 4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one, and how can purity be optimized?

Methodological Answer:
A common approach involves condensation reactions of brominated precursors with diaminomethylene reagents. For example, analogous compounds (e.g., ethyl 2-amino-6-(4-bromophenyl) derivatives) are synthesized via refluxing brominated cyclohexenones with ammonium acetate in glacial acetic acid for 6 hours, followed by recrystallization from ethanol to achieve >95% purity . Key steps include:

  • Reaction Optimization : Control of temperature (reflux conditions) and stoichiometric excess of ammonium acetate (2:1 molar ratio) to drive the reaction to completion.
  • Purification : Slow evaporation of ethanol yields single crystals suitable for X-ray diffraction, ensuring structural validation .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves conformational details (e.g., screw-boat puckering with parameters Q = 0.434 Å, θ = 64.7°) and hydrogen-bonding networks critical for stability .
  • NMR/IR Spectroscopy : 1^1H NMR identifies diamino methylidene protons (δ ~6.5–7.5 ppm), while IR confirms C=O (~1650 cm1^{-1}) and NH stretches (~3300 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z ~212–220 for brominated analogs) validate stoichiometry .

Advanced: How does the bromine substituent influence the compound’s reactivity in cycloaddition or electrophilic reactions?

Methodological Answer:
The bromine atom acts as both an electron-withdrawing group and a leaving group, enhancing electrophilicity at the cyclohexadienone core. For example:

  • Diels-Alder Reactivity : Trapping experiments with ethyl vinyl ether (as in o-quinone methides) show quantitative adduct formation, suggesting similar reactivity for this compound .
  • Steric Effects : Bromine’s bulk may hinder regioselectivity; computational modeling (DFT) can predict preferred attack sites .
    Experimental Design : Compare reaction rates with non-brominated analogs under identical conditions to isolate electronic vs. steric contributions .

Advanced: How can computational modeling resolve contradictions in observed vs. predicted conformational stability?

Methodological Answer:
Discrepancies in puckering parameters (e.g., θ = 64.7° vs. 63.3° in asymmetric units ) can arise from crystal packing forces. To address this:

  • Molecular Dynamics (MD) Simulations : Simulate solvent-free environments to isolate intrinsic conformational preferences.
  • DFT Calculations : Compare gas-phase optimized structures with crystallographic data to quantify packing effects .
    Case Study : Use software like Gaussian or ORCA to model cyclohexadienone ring distortion, benchmarking against X-ray data .

Advanced: How should researchers address contradictory yields in bromination reactions under varying conditions?

Methodological Answer:
Contradictions may stem from competing pathways (e.g., radical vs. ionic mechanisms). Systematic analysis includes:

  • Controlled Experiments : Vary solvents (CCl₄ vs. CH₂Cl₂) and catalysts (e.g., FeBr₃) to map yield trends .
  • Byproduct Identification : Use LC-MS to detect dibrominated or ring-opened byproducts, informing mechanistic adjustments .
    Recommendation : Optimize bromine stoichiometry (1.1–1.3 eq.) and reaction time (2–4 hrs) to minimize side reactions .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to potential skin/eye irritation .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15+ minutes .
  • Waste Disposal : Neutralize brominated waste with NaHCO₃ before disposal in halogenated solvent containers .

Advanced: What strategies validate the biological activity of derivatives of this compound?

Methodological Answer:

  • Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using brominated analogs as probes .
  • Microspectroscopic Imaging : Analyze adsorption on biological surfaces (e.g., cell membranes) to study interaction dynamics .
    Case Study : Bromophenol derivatives show activity in anti-inflammatory assays, suggesting similar potential for this compound .

Advanced: How can hydrogen-bonding networks in the crystal lattice inform material design?

Methodological Answer:

  • Packing Analysis : N–H⋯O chains along [010] directions stabilize the lattice . Replicate these interactions in co-crystals for tunable melting points.
  • Thermal Studies : DSC/TGA correlates H-bond density with thermal stability (e.g., decomposition >250°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one

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